![molecular formula C10H7ClN4S B4764830 1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole](/img/structure/B4764830.png)
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole
Overview
Description
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole, commonly known as CPTT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. The compound exhibits remarkable biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of CPTT is not fully understood. However, studies suggest that it induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. CPTT also exhibits antimicrobial activity by inhibiting the growth of bacteria through disruption of the bacterial cell membrane.
Biochemical and Physiological Effects
CPTT has been shown to have several biochemical and physiological effects. It has been reported to increase the production of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. CPTT also inhibits the growth of cancer cells by inducing DNA damage and inhibiting DNA synthesis. Additionally, CPTT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPTT is its broad-spectrum biological activity. It exhibits anticancer, antimicrobial, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of CPTT is its low solubility in water, which can hinder its bioavailability and limit its effectiveness in vivo.
Future Directions
Several future directions can be explored to further understand the potential of CPTT. One possible direction is to investigate the molecular targets of CPTT and its mechanism of action in more detail. Another direction is to explore the potential of CPTT as a combination therapy with other anticancer drugs. Additionally, the development of more soluble derivatives of CPTT could improve its bioavailability and effectiveness. Finally, the evaluation of the in vivo efficacy and toxicity of CPTT is necessary to determine its potential as a therapeutic agent.
Scientific Research Applications
CPTT has been extensively studied for its biological activities. Several studies have reported its potential as an anticancer agent against various cancer cell lines, including breast, lung, and colon cancer. CPTT has also been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria and antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
properties
InChI |
InChI=1S/C10H7ClN4S/c1-2-7-16-10-12-13-14-15(10)9-5-3-8(11)4-6-9/h3-7H,1H2 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHBHJKVCYGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CSC1=NN=NN1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2055694 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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